Cinnamic acid, alpha-methyl-

Description

Contextualization within the Phenylpropanoid and Cinnamic Acid Derivative Landscape

The phenylpropanoid pathway is a major route in the secondary metabolism of plants, responsible for the biosynthesis of a wide variety of natural products from the amino acid phenylalanine. wikipedia.orgnih.gov This pathway begins with the conversion of phenylalanine to cinnamic acid, which serves as the central precursor for thousands of phenylpropanoid compounds. nih.govtaylorandfrancis.com These compounds, characterized by a C6-C3 carbon skeleton (a phenyl ring attached to a three-carbon chain), include lignols, flavonoids, coumarins, and stilbenes. wikipedia.orgtheaic.org

Cinnamic acid and its derivatives are α,β-unsaturated carboxylic acids that are chemically reactive due to the carboxylic acid group and the polarized double bond. theaic.org Alpha-methylcinnamic acid is a synthetic derivative, distinguished by the presence of a methyl group on the α-carbon of the propenoic acid side chain. This substitution modifies the electronic and steric properties of the molecule compared to cinnamic acid, influencing its reactivity and its role as a synthetic precursor. While cinnamic acid is a key intermediate in the biosynthesis of numerous plant compounds, alpha-methylcinnamic acid serves primarily as a versatile synthon in laboratory and industrial organic synthesis. theaic.org

| Property | Value |

|---|---|

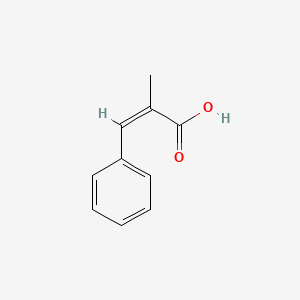

| Molecular Formula | C10H10O2 nih.govnist.gov |

| Molecular Weight | 162.19 g/mol sigmaaldrich.com |

| CAS Number | 1199-77-5 nih.govnist.gov |

| IUPAC Name | (E)-2-methyl-3-phenylprop-2-enoic acid nih.gov |

| Melting Point | 79-81 °C sigmaaldrich.com |

Foundational Relevance in Organic Chemistry and Chemical Biology

In organic chemistry, alpha-methylcinnamic acid and its derivatives are recognized as crucial starting materials and intermediates for the synthesis of a variety of molecules. theaic.org The structural moiety of alpha-methylcinnamic acid is a key component in various biologically active compounds. theaic.org Consequently, synthetic organic chemists have shown considerable interest in developing efficient methods for its preparation. theaic.org Its derivatives are valuable synthons for creating serine protease inhibitors and serve as intermediates for dyestuffs and certain drugs. theaic.orgforeverest.net

The presence of the α-methyl group provides a handle for controlling stereochemistry in certain reactions and influences the conformational flexibility of the molecule. This makes it a subject of study in the development of new synthetic methodologies. Esters of alpha-methylcinnamic acid have also been investigated for their unique properties, such as in the formulation of ferroelectric liquid crystals. google.com In chemical biology, while not a direct natural product of the primary phenylpropanoid pathway, its structural similarity to biological intermediates makes it a useful tool for probing enzyme active sites and designing enzyme inhibitors.

Historical Developments in the Study of Alpha-Methylcinnamic Acid

The study and synthesis of alpha-methylcinnamic acid have evolved over more than a century. Early synthetic methods reported in the literature often involved reactions with significant drawbacks, such as long reaction times, the use of hazardous reagents, and toxic solvents. theaic.org An example of a classic approach is a Claisen condensation-type reaction described in a 1915 paper, which involved the reaction of benzaldehyde (B42025) with methyl propionate (B1217596) in the presence of sodium metal. sciencemadness.orgsciencemadness.org Another established method involves the Perkin reaction, where an aromatic aldehyde is heated with an acid anhydride (B1165640) and its corresponding salt. researchgate.net For instance, 4-hydroxy-α-methylcinnamic acid can be synthesized by reacting 4-hydroxybenzaldehyde with propionic anhydride and potassium propionate at high temperatures. google.com

More contemporary research has focused on developing more efficient, convenient, and environmentally benign synthetic protocols. theaic.org A notable advancement is the use of the Knoevenagel-Doebner condensation. theaic.org One modern approach utilizes a microwave-assisted condensation between a substituted benzaldehyde and succinic anhydride using sodium hydroxide (B78521) as a catalyst. theaic.org This method offers several advantages, including high yields (up to 95%), operational simplicity, easy workup, and the avoidance of toxic solvents. theaic.org This progression from classical, often harsh, reaction conditions to modern, greener methodologies highlights the ongoing efforts to refine the synthesis of this important chemical compound. theaic.org

| Compound Name |

|---|

| Alpha-methylcinnamic acid |

| (E)-2-methyl-3-phenylprop-2-enoic acid |

| Cinnamic acid |

| Phenylalanine |

| Tyrosine |

| 4-hydroxy-α-methylcinnamic acid |

| 4-hydroxybenzaldehyde |

| Propionic anhydride |

| Potassium propionate |

| Benzaldehyde |

| Succinic anhydride |

| Sodium hydroxide |

| Methyl propionate |

| Sodium |

Structure

2D Structure

3D Structure

Properties

CAS No. |

15250-29-0 |

|---|---|

Molecular Formula |

C10H12O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Derivatization Strategies

Classical and Contemporary Synthetic Pathways for Alpha-Methylcinnamic Acid

The synthesis of α-methylcinnamic acid is rooted in fundamental organic reactions, which have been refined over time to improve yields, reduce environmental impact, and enhance efficiency.

The Perkin reaction, historically used to create cinnamic acids, involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the acid. wikipedia.orgbyjus.com This foundational method and its variations remain central to the synthesis of α,β-unsaturated aromatic acids. longdom.org

A significant contemporary approach for synthesizing α-methylcinnamic acid derivatives is the Knoevenagel-Doebner condensation. theaic.org This method facilitates a reaction between a substituted benzaldehyde (B42025) and succinic anhydride. theaic.org One modern adaptation of this reaction employs sodium hydroxide (B78521) as a catalyst under microwave irradiation, which accelerates the reaction and often leads to high yields. theaic.org The use of microwave technology represents a greener synthetic route by minimizing reaction times and avoiding toxic solvents. theaic.org The reaction proceeds via the condensation between the aromatic aldehyde and succinic anhydride, yielding various α-methylcinnamic acids in good to high yields (up to 95%). theaic.org

Another classical approach is a Claisen-type condensation. sciencemadness.org This involves reacting an aromatic aldehyde, such as benzaldehyde, with a propionate (B1217596) ester like methyl propionate. sciencemadness.org A strong base, such as sodium methoxide, is used to deprotonate the alpha-carbon of the ester, which then performs a nucleophilic attack on the aldehyde's carbonyl group. sciencemadness.org The resulting intermediate subsequently eliminates water to form the methyl ester of α-methylcinnamic acid, which can then be saponified to yield the free acid. sciencemadness.org The condensation of aromatic aldehydes with methylmalonic acid also presents a direct route to the desired product. sciencemadness.org

The table below summarizes the synthesis of various α-methylcinnamic acid derivatives via a microwave-assisted Knoevenagel-Doebner condensation. theaic.org

| Entry | Aldehyde Substituent | Time (min) | Yield (%) |

| 1 | H | 2.5 | 95 |

| 2 | 4-CH₃ | 3.0 | 92 |

| 3 | 4-OCH₃ | 3.5 | 90 |

| 4 | 4-Cl | 2.5 | 94 |

| 5 | 4-Br | 3.0 | 93 |

| 6 | 4-NO₂ | 4.0 | 85 |

| 7 | 2-Cl | 3.5 | 88 |

| 8 | 2-NO₂ | 4.5 | 82 |

| 9 | 3-NO₂ | 3.5 | 90 |

Data sourced from Jayashri Jasud, et al., Synthesis of α-Methylene Cinnamic Acid Using Sodium Hydroxide as a Catalyst Under Microwave Irradiation. theaic.org

The condensation reactions used to form the α-methylcinnamic acid backbone are inherently regioselective. In reactions like the Knoevenagel-Doebner condensation with succinic anhydride or the Claisen-type condensation with a propionate ester, the new carbon-carbon bond forms specifically between the aldehyde's carbonyl carbon and the α-carbon of the active methylene compound. This ensures the methyl group is positioned at the α-carbon relative to the carboxylic acid.

Chemoselectivity is demonstrated when working with substituted benzaldehydes. The reaction conditions can be tuned to favor condensation at the aldehyde group while leaving other functional groups on the aromatic ring, such as chloro, nitro, or methoxy groups, intact. theaic.org However, certain substituents, like unprotected hydroxyl groups, can interfere with the reaction under basic conditions, highlighting the importance of choosing appropriate starting materials and protecting groups to achieve the desired chemoselectivity. theaic.org

A distinct area of regioselective synthesis involves the functionalization of the pre-formed α-substituted cinnamate (B1238496) structure. nih.gov Researchers have developed methods for the diversity-oriented C-H functionalization of the aromatic ring, achieving excellent meta-selectivity. nih.gov By using a nitrile directing group, it is possible to introduce various substituents at the meta-position of the phenyl ring for the first time. nih.gov

Asymmetric Synthesis and Enantioselective Approaches

The creation of chiral centers in a controlled manner is a key focus of modern organic synthesis, particularly for applications in pharmaceuticals and materials science.

Asymmetric hydrogenation is a powerful technique for producing enantiomerically pure compounds. In the context of α-methylcinnamic acid derivatives, this involves the enantioselective reduction of the carbon-carbon double bond to create a chiral center at the α-position. Chiral rhodium complexes have been successfully employed as catalysts for the asymmetric hydrogenation of analogous compounds like α-acetamidocinnamic acid. researchgate.net These catalysts, often featuring diphosphine ligands covalently anchored to supports like carbon nanotubes, can achieve high conversions while controlling the stereochemistry of the product. researchgate.net The steric effects of the chiral ligands are crucial for inducing stereoselectivity. researchgate.net Similarly, iridium-catalyzed processes are also highly efficient for the asymmetric hydrogenation of substituted lactones, a methodology that can be adapted for α-substituted unsaturated acids. rsc.org

When a molecule already contains a chiral center, introducing a second one can lead to the formation of diastereomers. Diastereoselective transformations aim to control the stereochemical outcome of such reactions. While research specifically on α-methylcinnamic acid is limited, analogous studies on related structures provide insight. For instance, engineered phenylalanine ammonia lyases (PALs) have been used for the direct asymmetric amination of β-methyl cinnamic acid. nih.gov This enzymatic approach facilitates an anti-Michael addition of ammonia across the double bond, producing β-branched aromatic α-amino acids with two stereocenters in high diastereoselectivity. nih.gov Such biocatalytic methods represent a significant advancement, offering high selectivity and atom economy without the need for transition-metal catalysts. nih.gov

Preparation and Functionalization of Alpha-Methylcinnamic Acid Derivatives

The α-methylcinnamic acid scaffold can be modified at several key positions to generate a library of derivatives. ui.ac.id The primary sites for functionalization are the carboxylic acid group and the aromatic ring. nih.govui.ac.id

The carboxyl group can undergo O-alkylation to form esters or react with amines to form amides (O/N-acylations). beilstein-journals.orgnih.gov For example, amidation can be achieved by activating the carboxylic acid with reagents like PCl₃ or by using coupling agents that facilitate the reaction with an amine. nih.gov Esterification can be performed using various alkylating agents. beilstein-journals.org

A more advanced strategy involves the direct C-H functionalization of the aromatic ring of α-substituted cinnamate derivatives. nih.gov Using a palladium catalyst and a directing group, it is possible to perform alkenylation, allylation, acetoxylation, and cyanation with high regioselectivity for the meta-position. nih.gov This approach allows for the late-stage modification of the molecule, providing access to a diverse range of functionalized derivatives that would be difficult to synthesize through other means. nih.gov

The table below illustrates the scope of meta-C–H alkenylation of an α-substituted cinnamate with various olefin coupling partners. nih.gov

| Entry | Olefin Partner | Product | Yield (%) |

| 1 | Diethyl maleate | 6k | 89 |

| 2 | Dimethyl maleate | 6l | 85 |

| 3 | Di-tert-butyl maleate | 6m | 64 |

| 4 | Ethyl acrylate (B77674) | 6n | 71 |

| 5 | n-Butyl acrylate | 6o | 74 |

| 6 | Methyl acrylate | 6p | 69 |

| 7 | 2-Ethylhexyl acrylate | 6q | 72 |

| 8 | Styrene | 6r | 75 |

Data sourced from Gandeepan, P., et al., Distal meta-C–H functionalization of α-substituted cinnamates. nih.gov

Esterification, Amidation, and Etherification Reactions

The carboxylic acid moiety of α-methylcinnamic acid is a prime target for derivatization through esterification, amidation, and etherification reactions, yielding esters, amides, and ethers with modified physicochemical properties.

Esterification: The synthesis of α-methylcinnamic acid esters is commonly achieved through Fischer-Speier esterification. This acid-catalyzed reaction involves refluxing the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. This method has been successfully employed to produce a variety of esters. For instance, the reaction of α-methylcinnamic acid with different alcohols yields the corresponding esters.

A general procedure for the synthesis of α-methylcinnamic acid involves the condensation of benzaldehyde with propionic anhydride in the presence of potassium carbonate. The reaction mixture is heated to reflux for several hours. After workup, the product is isolated and can be further purified by recrystallization chemicalbook.com.

Amidation: The conversion of α-methylcinnamic acid to its corresponding amides can be accomplished through various coupling methods. A common approach involves the activation of the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with an amine. Direct amidation can also be achieved using coupling reagents that facilitate the formation of the amide bond. For instance, a novel p-hydroxycinnamic amide was synthesized from p-acetyl cinnamoyl chloride and a sulfonamide, followed by deacetylation nih.gov. While this example uses a hydroxylated analog, the fundamental principle of activating the carboxylic acid for reaction with an amine is applicable to α-methylcinnamic acid.

Etherification: The direct conversion of the carboxylic acid group of α-methylcinnamic acid into an ether-like linkage is not a standard transformation. Etherification reactions typically involve the coupling of an alkoxide with an alkyl halide (Williamson ether synthesis) or the dehydration of alcohols. However, derivatization of the α-methylcinnamic acid scaffold can lead to ether-containing molecules. For example, if a hydroxyl group is present on the phenyl ring, it can be readily converted to an ether.

Phenyl Ring Substitution Patterns and Their Synthetic Routes

Introducing various substituents onto the phenyl ring of α-methylcinnamic acid is a key strategy for modulating its electronic and steric properties. A convenient method for synthesizing a range of α-methylcinnamic acid derivatives with different phenyl substitutions is the Knoevenagel-Doebner condensation. This reaction involves the condensation of a substituted benzaldehyde with succinic anhydride in the presence of a base, such as sodium hydroxide, often under microwave irradiation to accelerate the reaction and improve yields. theaic.org

This methodology allows for the synthesis of α-methylcinnamic acids with a variety of substituents on the phenyl ring, including electron-donating and electron-withdrawing groups. The choice of the starting substituted benzaldehyde directly determines the substitution pattern of the final product. However, it has been noted that hydroxy-substituted benzaldehydes may not yield the desired product under these conditions due to the reaction of the phenolic hydroxyl group with the base theaic.org.

Table 1: Synthesis of Phenyl-Substituted α-Methylcinnamic Acid Derivatives via Knoevenagel-Doebner Condensation theaic.org

| Entry | Ar-CHO | Product | Time (min) | Yield (%) |

| 1 | Benzaldehyde | α-Methylcinnamic acid | 5 | 95 |

| 2 | 4-Chlorobenzaldehyde | 4-Chloro-α-methylcinnamic acid | 6 | 92 |

| 3 | 4-Methylbenzaldehyde | 4-Methyl-α-methylcinnamic acid | 5 | 90 |

| 4 | 4-Methoxybenzaldehyde | 4-Methoxy-α-methylcinnamic acid | 7 | 88 |

| 5 | 3,4-Dimethoxybenzaldehyde | 3,4-Dimethoxy-α-methylcinnamic acid | 8 | 85 |

| 6 | 4-Bromobenzaldehyde | 4-Bromo-α-methylcinnamic acid | 6 | 91 |

| 7 | 2-Chlorobenzaldehyde | 2-Chloro-α-methylcinnamic acid | 7 | 87 |

| 8 | 4-Nitrobenzaldehyde | 4-Nitro-α-methylcinnamic acid | 10 | 82 |

| 9 | 2-Nitrobenzaldehyde | 2-Nitro-α-methylcinnamic acid | 11 | 80 |

| 10 | 4-(Dimethylamino)benzaldehyde | 4-(Dimethylamino)-α-methylcinnamic acid | 5 | 93 |

| 11 | 1-Naphthaldehyde | α-Methyl-3-(1-naphthyl)acrylic acid | 8 | 86 |

| 12 | 2-Naphthaldehyde | α-Methyl-3-(2-naphthyl)acrylic acid | 8 | 84 |

| 13 | 4-Hydroxybenzaldehyde | No Reaction | - | - |

| 14 | 3-Hydroxybenzaldehyde | No Reaction | - | - |

| 15 | Indole-3-carboxaldehyde | No Reaction | - | - |

Scaffold Modifications for Structure-Activity Relationship Studies

The systematic modification of the α-methylcinnamic acid scaffold is crucial for conducting structure-activity relationship (SAR) studies. These studies aim to understand how specific structural features of a molecule influence its biological activity, guiding the design of more potent and selective compounds. Key modifications include alterations to the carboxylic acid group, the phenyl ring substituents, and the α-methyl group.

SAR studies on cinnamic acid derivatives have provided valuable insights that can be extrapolated to α-methylcinnamic acid analogs. For instance, studies on hydroxycinnamic acid derivatives have highlighted the importance of the para-hydroxyl group on the phenyl ring, the C7-C8 double bond, and the methyl-esterified carboxyl group for certain biological activities nih.govmdpi.comsemanticscholar.org. The presence of an α,β-unsaturated carbonyl system is also often cited as a critical feature nih.gov.

In the context of α-glucosidase inhibition by trans-cinnamic acid derivatives, it has been observed that the presence of substituents at the 4-position of the phenyl ring can alter activity. Increasing the bulkiness and chain length of 4-alkoxy substituents, as well as introducing electron-withdrawing groups, has been shown to decrease inhibitory activity nih.gov.

While direct and extensive SAR studies specifically on a wide range of α-methylcinnamic acid derivatives are not as commonly reported as for cinnamic acid itself, the synthetic methodologies described above provide the necessary tools to generate diverse libraries of compounds for such investigations. By systematically varying the ester or amide functionality, the substitution pattern on the phenyl ring, and potentially modifying or replacing the α-methyl group, researchers can probe the structural requirements for a desired biological effect.

Mechanistic Investigations of Chemical Reactivity

Reaction Mechanisms in the Synthesis of Alpha-Methylcinnamic Acid and its Analogues

The synthesis of alpha-methylcinnamic acid and its derivatives can be achieved through several classic organic reactions, each with a distinct mechanism that dictates the reaction conditions and outcomes.

Perkin Reaction: This reaction synthesizes α,β-unsaturated aromatic acids by the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640), in the presence of an alkali salt of the acid. wikipedia.org The alkali salt acts as a base catalyst. byjus.com The mechanism involves the formation of an enolate from the anhydride, which then attacks the aldehyde. iitk.ac.inslideshare.net Subsequent dehydration yields the cinnamic acid derivative. byjus.comiitk.ac.in For alpha-methylcinnamic acid, propionic anhydride would be used instead of acetic anhydride.

Knoevenagel Condensation: This is a nucleophilic addition of a compound with an active hydrogen to a carbonyl group, followed by a dehydration reaction. wikipedia.org To synthesize alpha-methylcinnamic acid derivatives, a substituted benzaldehyde (B42025) can be condensed with succinic anhydride using a base like sodium hydroxide (B78521), often under microwave irradiation for higher yields and shorter reaction times. theaic.orgresearchgate.net The Doebner modification of this reaction uses pyridine (B92270) as a solvent, and when one of the activating groups on the nucleophile is a carboxylic acid, condensation is followed by decarboxylation. wikipedia.org

Claisen Condensation: This method can also be employed for the synthesis of alpha-methylcinnamic acid. It involves the reaction of benzaldehyde with methyl propionate (B1217596) in the presence of a base like sodium ethoxide, followed by hydrolysis to yield the final acid. smolecule.comsciencemadness.org

Reformatsky Reaction: This reaction condenses aldehydes with α-halo esters in the presence of metallic zinc to form β-hydroxy-esters. wikipedia.org The organozinc reagent, or 'Reformatsky enolate', is formed by treating an alpha-halo ester with zinc dust. nrochemistry.com This enolate then adds to the carbonyl of the aldehyde. Subsequent dehydration of the β-hydroxy ester would yield the α,β-unsaturated ester, which can then be hydrolyzed to alpha-methylcinnamic acid.

Baylis-Hillman Reaction: Adducts from the Baylis-Hillman reaction can serve as precursors for the stereoselective synthesis of (E)-alpha-methylcinnamic acids. researchgate.netijasrm.com This involves the reduction of the Baylis-Hillman adducts, followed by hydrolysis. researchgate.net

Below is an interactive data table summarizing the key aspects of these synthesis mechanisms.

| Reaction Name | Key Reactants | Catalyst/Base | Key Intermediate |

| Perkin Reaction | Aromatic aldehyde, Propionic anhydride | Alkali salt of the acid (e.g., Sodium propionate) | Anhydride enolate |

| Knoevenagel Condensation | Aromatic aldehyde, Succinic anhydride | Sodium hydroxide, Pyridine | Carbanion/Enolate |

| Claisen Condensation | Benzaldehyde, Methyl propionate | Sodium ethoxide | Ester enolate |

| Reformatsky Reaction | Aldehyde, α-halo ester | Zinc metal | Organozinc enolate |

| Baylis-Hillman Reaction | Aldehyde, Activated alkene | Amine or Phosphine | Zwitterionic intermediate |

Mechanistic Aspects of Oxidation and Reduction Processes

The double bond and carboxylic acid functional groups in alpha-methylcinnamic acid are susceptible to both oxidation and reduction, with the mechanisms depending on the reagents used.

Oxidation (Epoxidation): The carbon-carbon double bond of alpha-methylcinnamic acid and its esters can be epoxidized. This reaction can be catalyzed by chiral metal complexes to achieve enantioselectivity. For instance, an iron-phenanthroline complex can catalyze the asymmetric epoxidation of trisubstituted α,β-unsaturated esters using peracetic acid as the oxidant. nih.gov The mechanism is generally a concerted reaction between the alkene and a peroxyacid, like m-chloroperoxybenzoic acid (MCPBA). libretexts.org This electrophilic oxygen atom from the peroxyacid reacts with the nucleophilic double bond. libretexts.org

Reduction (Hydrogenation): The C=C double bond of alpha-methylcinnamic acid can be reduced through catalytic hydrogenation. This process can be made enantioselective by using chiral catalysts.

Palladium-catalyzed transfer hydrogenation: This method uses a hydrogen donor, such as a chiral organic acid, and a palladium(II) chloride catalyst. ajol.info The proposed mechanism involves the reduction of Pd(II) to Pd(0) by zinc powder, followed by the oxidative addition of the organic acid to palladium to form a Pd(II) hydride species, which then acts as the reducing agent. ajol.info

Ruthenium and Iridium-catalyzed hydrogenation: Chiral diphosphine ligands in combination with ruthenium or iridium catalysts have shown high efficiency and enantioselectivity in the hydrogenation of α,β-unsaturated carboxylic acids. chinesechemsoc.orgrsc.org

Cobalt-catalyzed hydrogenation: Earth-abundant metals like cobalt, when complexed with chiral diphosphine ligands, can also catalyze the asymmetric hydrogenation of α,β-unsaturated carboxylic acids with high activity and enantioselectivity. nih.gov

The following table details the mechanistic features of these oxidation and reduction reactions.

| Process | Reagent/Catalyst | Key Mechanistic Feature | Product Type |

| Epoxidation | Peracetic acid, Chiral iron complex | Concerted electrophilic addition of oxygen | Epoxide |

| Transfer Hydrogenation | PdCl2, Chiral organic acid, Zn | In situ generation of a chiral palladium hydride catalyst | Saturated carboxylic acid |

| Asymmetric Hydrogenation | Ru/Ir/Co complex with chiral ligand | Coordination of the substrate to the chiral metal center followed by hydrogen transfer | Enantiomerically enriched saturated carboxylic acid |

Photochemical Reaction Mechanisms (e.g., Photodimerization) of Cinnamic Acid Derivatives

Cinnamic acid and its derivatives are well-known for undergoing [2+2] photodimerization in the solid state. acs.orgnih.gov The stereochemistry of the resulting cyclobutane (B1203170) product, a truxillic or truxinic acid derivative, is dictated by the crystal packing of the monomer, a principle known as topochemical control. acs.org

The reaction proceeds via the excitation of a cinnamic acid molecule to its excited state upon UV irradiation. This excited molecule then reacts with a ground-state molecule in close proximity within the crystal lattice to form a cyclobutane ring. The photodimerization of 4-chloro-α-methylcinnamic acid has been studied, and the reaction mechanism in the crystal was investigated using spectroscopic methods. rsc.orgchemfaces.com The reaction can proceed through the formation of a truxillic acid derivative. rsc.org The progress of such solid-state reactions can be monitored by techniques like NMR and differential scanning calorimetry. researchgate.net

Polymerization Mechanisms Involving Alpha-Methylcinnamic Acid Monomers

The polymerization of cinnamic monomers like alpha-methylcinnamic acid can be challenging due to steric hindrance and electron delocalization. scispace.com However, under specific conditions, homopolymers can be synthesized.

Anionic Living Polymerization: A protected derivative of alpha-methylcinnamic acid, specifically 2-[1-methyl-2-(4-ethenylphenyl)ethenyl]-4,4-dimethyl-2-oxazoline, has been successfully polymerized via anionic living polymerization. acs.org This method allows for the synthesis of well-defined polymers. The protecting group can subsequently be removed to yield poly(4-vinyl-α-methylcinnamic acid). acs.org

Free Radical Polymerization: While challenging, free radical polymerization of monomers containing a cinnamic acid moiety is possible. For instance, ionomer compositions can be created through free radical polymerization of monomers including alpha-methylcinnamic acid, facilitated by an initiator capable of forming free radicals. google.com

Group-Transfer Polymerization: This technique, using organic acid catalysts, has been shown to be effective for the homopolymerization of cinnamic monomers, yielding polymers with controlled backbones and high thermal resistance. scispace.com

The table below outlines the different polymerization mechanisms.

| Polymerization Method | Monomer Type | Initiator/Catalyst | Key Features |

| Anionic Living Polymerization | Protected alpha-methylcinnamic acid derivative | Organopotassium compound | Produces well-defined polymers with controlled molecular weight |

| Free Radical Polymerization | Alpha-methylcinnamic acid | Free radical initiator | Facilitates the formation of ionomer compositions |

| Group-Transfer Polymerization | Cinnamic monomers | Organic acid catalysts | Yields homopolymers with controlled backbones and high heat resistance |

Biological and Biochemical Research Applications

Enzymatic Transformations and Biocatalysis of Alpha-Methylcinnamic Acid

The biotransformation of alpha-methylcinnamic acid by microorganisms is a key area of research, revealing pathways for its metabolism and the enzymes responsible for these conversions.

Microorganisms employ several strategies to metabolize cinnamic acid derivatives. While specific pathways for alpha-methylcinnamic acid are an area of ongoing investigation, studies on closely related compounds provide insight into likely transformation routes.

One common pathway involves the reduction of the α,β-unsaturated double bond in the propanoic acid side chain. For instance, certain Clostridium species can metabolize p-methylcinnamic acid, a structural isomer of alpha-methylcinnamic acid, by reducing the double bond to form the corresponding 3-phenylpropionic acid derivative. researchgate.net This type of bioreduction is a frequently observed microbial transformation. researchgate.netasm.org

Another potential biotransformation route is decarboxylation. Some bacteria, such as Halomonas sp., are known to metabolize various cinnamic acids by removing the carboxyl group from the side chain, which results in the formation of corresponding benzoic acid derivatives. ird.fr Fungi have also been shown to possess significant capabilities in transforming cinnamic acid-related structures. polimi.it For example, some fungal species can effectively reduce α-methylcinnamaldehyde, a closely related compound, indicating the presence of enzymatic machinery capable of acting on the alpha-methylated side chain. polimi.it

The metabolic fate of alpha-methylcinnamic acid is significantly influenced by oxidoreductase enzymes. asm.org Specifically, a class of oxidoreductases known as ene-reductases, which belong to the Old Yellow Enzyme (OYE) family, are capable of catalyzing the asymmetric reduction of activated carbon-carbon double bonds. polimi.it

Research has demonstrated that various fungi possess ene-reductase activity that can reduce the C=C double bond of substrates structurally similar to alpha-methylcinnamic acid, such as α-methylcinnamaldehyde. polimi.it Furthermore, studies on bacteria like Lactobacillus plantarum and Clostridium species have identified enoate reductases that act on the double bonds of hydroxycinnamic acids. asm.org These enzymes are typically dependent on cofactors such as NADH or NADPH for their reductive activity. asm.orgbioscientifica.com The reduction of the double bond in alpha-methylcinnamic acid by these oxidoreductases is a key step in its metabolism, leading to the formation of α-methyl-3-phenylpropanoic acid.

Modulatory Effects on Enzyme Systems and Molecular Targets

Alpha-methylcinnamic acid has been identified as a modulator of several key enzymes and molecular receptors, demonstrating its potential as a lead compound in therapeutic research.

Alpha-methylcinnamic acid has emerged as a notable inhibitor of aldo-keto reductase family 1 member C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5). bioscientifica.comnih.govresearchgate.netresearchgate.net This enzyme is crucial in the pre-receptor regulation of steroid hormones, catalyzing the reduction of androstenedione (B190577) to testosterone (B1683101) and estrone (B1671321) to 17β-estradiol. bioscientifica.comresearchgate.net

In studies evaluating a series of cinnamic acids for their effect on the reductive activity of human recombinant AKR1C3, alpha-methylcinnamic acid was identified as the most potent inhibitor. nih.govresearchgate.net Its inhibitory activity is significantly higher than that of unsubstituted cinnamic acid, highlighting the importance of the alpha-methyl group for its potency. nih.govresearchgate.net The inhibition of AKR1C3 by alpha-methylcinnamic acid suggests its potential as a starting point for developing therapeutic agents for hormone-dependent cancers. nih.govconicet.gov.ar While cinnamic acid derivatives have also been investigated as inhibitors of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), the most significant inhibitory action of the alpha-methyl variant has been demonstrated against AKR1C3. researchgate.netnih.gov

| Compound | Target Enzyme | IC50 Value (μM) | Reference |

|---|---|---|---|

| alpha-Methylcinnamic acid | AKR1C3 (17β-HSD5) | 6.4 | nih.govresearchgate.net |

| Cinnamic acid | AKR1C3 (17β-HSD5) | 50 | nih.govresearchgate.net |

Research has pointed towards the interaction of cinnamic acid derivatives with Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate lipid and glucose metabolism. researchgate.netnih.gov While cinnamic acid itself has been shown to activate PPARα, derivatives of cinnamic acid are being explored as potential PPAR agonists. researchgate.netnih.gov

A patent for substituted phenylpropanoic acid derivatives includes alpha-methylcinnamic acid in a list of compounds described as agonists for human PPARα. google.com This suggests that alpha-methylcinnamic acid may function as a modulator of this specific receptor. In contrast, other derivatives like methyl cinnamate (B1238496) have been observed to inhibit PPARγ activity. ebi.ac.uk These findings indicate that the cinnamic acid scaffold can be a versatile base for developing specific PPAR modulators, and that alpha-methylcinnamic acid may play a role in pathways regulated by PPARα.

Biosynthesis of Natural Products Incorporating Alpha-Methylcinnamic Acid Moieties

The alpha-methylcinnamic acid structural unit is a component of several biologically active natural products. theaic.org A notable example is the antibiotic hygromycin A, which is produced by Streptomyces hygroscopicus and acts as an inhibitor of bacterial protein synthesis. nih.gov

The biosynthesis of hygromycin A involves a convergent pathway where three distinct moieties are assembled. nih.gov One of these is the 3,4-dihydroxy-α-methylcinnamic acid moiety. Isotope-labeling studies have shown that this part of the molecule is likely generated through a polyketide synthase (PKS)-type pathway. nih.gov The biosynthesis is proposed to start from 4-hydroxybenzoic acid, which is derived from the shikimic acid pathway. This precursor is then condensed with a propionate (B1217596) unit, which provides the alpha-methyl group and the rest of the side chain, to form the final α-methylcinnamic acid core. nih.gov

Similarly, the antibiotic A201A contains a p-hydroxy-α-methylcinnamic acid moiety, and its biosynthesis is thought to follow a comparable pathway involving gene products homologous to those in the hygromycin A pathway. pnas.org The presence of the alpha-methylcinnamic acid scaffold in these complex natural products underscores its importance in generating molecular diversity and biological activity. nih.govpnas.orgresearcher.life

Precursor Role in Antibiotic Biosynthesis (e.g., Hygromycin A)

Alpha-methyl-cinnamic acid, specifically its hydroxylated form, 3,4-dihydroxy-alpha-methylcinnamic acid, is a key structural component of the antibiotic Hygromycin A. nih.govnih.gov This antibiotic, produced by Streptomyces hygroscopicus, inhibits bacterial protein synthesis by targeting the ribosomal peptidyl transferase. nih.govnih.gov

Stable-isotope-incorporation studies have been instrumental in elucidating the biosynthetic origins of Hygromycin A's distinct structural parts. nih.govnih.gov These studies revealed that the 3,4-dihydroxy-alpha-methylcinnamic acid moiety is not derived from common amino acid precursors like tyrosine or phenylalanine. nih.govnih.gov Instead, its biosynthesis involves a more complex route. The pathway is believed to start with chorismic acid, a key intermediate in the shikimic acid pathway. nih.govnih.gov Chorismic acid is converted to 4-hydroxybenzoic acid, which then serves as a precursor for the formation of the 3,4-dihydroxy-alpha-methylcinnamic acid part of Hygromycin A. nih.govnih.gov This was supported by experiments showing that inhibiting chorismic acid biosynthesis reduced Hygromycin A production, which could be restored by adding 4-hydroxybenzoic acid. nih.govnih.gov

Polyketide Synthase-Mediated Pathways

The formation of the 3,4-dihydroxy-alpha-methylcinnamic acid moiety in Hygromycin A is thought to be catalyzed by a polyketide synthase (PKS). nih.gov Polyketide synthases are enzymes that build complex organic molecules through repeated condensation of small carboxylic acid units. nih.gov In the case of Hygromycin A, the biosynthesis involves a polyketide synthase-type decarboxylation condensation. nih.gov This process utilizes 4-hydroxybenzoic acid and propionate as building blocks. nih.govnih.gov The involvement of PKS pathways highlights the versatility of these enzymatic systems in generating structurally diverse natural products with significant biological activities. nih.gov

Similarly, the biosynthesis of another antibiotic, A201A, involves a p-hydroxy-alpha-methylcinnamic acid moiety, which is also proposed to be synthesized via a pathway involving polyketide synthase-like enzymes. pnas.org

In Vitro Biological Activity Assessments (Non-clinical)

Beyond its role as a biosynthetic precursor, alpha-methyl-cinnamic acid itself has been the subject of in vitro studies to evaluate its potential biological effects. These non-clinical assessments have explored its antimicrobial, antioxidant, and anti-inflammatory properties.

Antimicrobial Properties

Alpha-methyl-cinnamic acid has demonstrated antimicrobial activity against various microorganisms in laboratory settings. Studies have shown that it can inhibit the growth of bacteria. nih.gov For instance, along with other cinnamic acid derivatives, it has been found to inhibit the growth of Staphylococcus aureus and Escherichia coli. nih.gov The concentrations required for this inhibition were in the range of 15–25 mM. nih.gov

In another study, alpha-methyl-cinnamic acid was among the natural compounds tested for their antimicrobial and anti-biofilm potential against Staphylococcus aureus isolates. bohrium.com It, along with α-Bromo-trans-cinnamaldehyde, showed the lowest minimum inhibitory concentration (MIC) range among the tested compounds, indicating potent bactericidal activity. bohrium.com The study also noted that these compounds could inhibit biofilm formation, a key factor in bacterial resistance. bohrium.com

| Microorganism | Observed Effect | Concentration | Reference |

| Staphylococcus aureus | Growth inhibition | 15-25 mM | nih.gov |

| Escherichia coli | Growth inhibition | 15-25 mM | nih.gov |

| Staphylococcus aureus isolates | Bactericidal activity, Biofilm inhibition | Low MIC range | bohrium.com |

Antioxidant Mechanisms

Research suggests that alpha-methyl-cinnamic acid possesses antioxidant properties, which are attributed to its ability to scavenge free radicals. smolecule.com This activity is crucial in protecting cells from damage caused by oxidative stress. smolecule.com The antioxidant potential of cinnamic acid and its derivatives is often linked to their chemical structure, which allows them to donate electrons to neutralize free radicals. semanticscholar.org While direct in-depth studies on the specific antioxidant mechanisms of alpha-methyl-cinnamic acid are not extensively detailed in the provided results, the general antioxidant activity of cinnamic acid derivatives is well-documented. semanticscholar.orgnih.gov

Anti-inflammatory Effects

Cinnamic acid derivatives are known for their anti-inflammatory properties, which are often mediated through the modulation of key inflammatory pathways. mdpi.com While specific studies focusing solely on the anti-inflammatory effects of alpha-methyl-cinnamic acid were not found in the search results, the broader class of cinnamic acid derivatives has been shown to inhibit inflammatory mediators. mdpi.comontosight.ai For example, some cinnamic acid derivatives can suppress the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2), which are key enzymes in the inflammatory response. nih.gov The anti-inflammatory potential of these compounds makes them subjects of interest for further investigation in the context of inflammatory conditions. smolecule.comontosight.ai

Materials Science and Polymer Chemistry Research

Alpha-Methylcinnamic Acid as a Monomer in Polymer Synthesis

The incorporation of alpha-methylcinnamic acid into polymer structures is a key area of investigation for developing new materials with tailored properties. It can be used as a primary monomer or as a co-monomer to introduce its characteristic chemical features into a polymer backbone or as a side chain.

Alpha-methylcinnamic acid is utilized in the design and synthesis of resins that can be cured or solidified upon exposure to light, a process known as photocuring. These materials are significant in applications requiring rapid, on-demand hardening, such as in 3D printing and coatings.

One approach involves the anionic living polymerization of a protected monomer derivative of 4-vinyl-α-methylcinnamic acid. acs.org Researchers designed a specific monomer, 2-[1-Methyl-2-(4-ethenylphenyl)ethenyl]-4,4-dimethyl-2-oxazoline, where the introduction of a methyl group on the α-carbon was intended to suppress undesirable side reactions during polymerization. acs.org The resulting poly(4-vinyl-α-methylcinnamic acid) demonstrated potential as a photo-cross-linkable polymer. acs.org

In another application, alpha-methylcinnamic acid serves as a ring-opening esterification reagent for synthesizing photo-curable resins from renewable resources. google.com For instance, it has been used in the formulation of visible light-curing resins based on soybean oil. google.com In this process, epoxidized soybean oil reacts with an esterification reagent like alpha-methylcinnamic acid to produce a prepolymer that can be cured under visible light, making it suitable as a consumable for 3D printing. google.com

The influence of the α-methyl group on the performance of photocurable polyurethane acrylate (B77674) (PUA) systems for 3D printing has also been studied. researchgate.net These systems are synthesized using active diluents, and the presence of the α-methyl group on these diluent molecules has a notable impact on the final properties of the cured material. researchgate.net

Table 1: Synthesis and Properties of α-Methylcinnamic Acid-Containing Polymers

| Polymer Type | Synthesis Method | Key Findings | Source(s) |

|---|---|---|---|

| Poly(4-vinyl-α-methylcinnamic acid) | Anionic living polymerization of a protected monomer | The synthesized polymer showed photo-cross-linkable potential upon UV irradiation. | acs.org |

| Photosensitive Polyurethane Acrylate (PUA) | Photopolymerization using active diluents | The α-methyl group was found to increase the rigidity and strength of the molecular chain. | researchgate.net |

The ability of alpha-methylcinnamic acid-containing polymers to be cured by light is based on specific photochemical reactions that lead to the formation of a cross-linked network. The primary mechanism for cinnamate (B1238496) derivatives is a [2+2] photocycloaddition reaction. researchgate.netacs.org Upon UV irradiation, the double bonds of two adjacent cinnamate groups can react to form a cyclobutane (B1203170) ring, effectively creating a covalent bond or "cross-link" between polymer chains. researchgate.net This process transforms the soluble polymer into an insoluble, stable network. acs.org

Interestingly, the cross-linking process may also be reversible. Research on polymers with cinnamic acid-derived cross-links indicates that UV irradiation can disrupt these links through a [2+2] cycloreversion reaction, although this can be accompanied by other degradation reactions within the polymer matrix. researchgate.net The curing of some resins, such as melamine-formaldehyde resins, can proceed through different acid-catalyzed mechanisms like transetherification or self-condensation, especially at high temperatures. paint.org

Development of Functional Polymeric Materials

The incorporation of alpha-methylcinnamic acid is a strategic approach to developing functional polymeric materials, particularly those that need to respond to external stimuli like light.

Polymers and resins containing alpha-methylcinnamic acid are prime candidates for photosensitive compositions used in advanced manufacturing and electronics. A significant application is in the field of photocurable 3D printing. researchgate.net Resins formulated with alpha-methylcinnamic acid derivatives can be used in stereolithography and other photocuring-based 3D printing technologies to create objects with good mechanical strength and thermal stability. google.comresearchgate.net

Beyond 3D printing, alpha-methylcinnamic acid is listed as a component in the synthesis of photosensitive semiconductor nanocrystals. googleapis.com The broader class of cinnamate-functionalized conjugated polymers has been explored for use in optoelectronic devices, such as Organic Light Emitting Diodes (OLEDs). researchgate.net The ability to cross-link these polymers with UV light allows for the fabrication of stable, insoluble layers, which is a major advantage in building multi-layered electronic devices. researchgate.net

Table 2: Applications of α-Methylcinnamic Acid in Photosensitive Compositions

| Application | Material Type | Role of α-Methylcinnamic Acid | Source(s) |

|---|---|---|---|

| 3D Printing | Visible light-curable resin | Ring-opening esterification reagent to form a photocurable prepolymer. | google.com |

| 3D Printing | Polyurethane Acrylate (PUA) | Component of active diluent that enhances rigidity in the final cured product. | researchgate.net |

Introducing alpha-methylcinnamic acid or its derivatives into a polymer is a powerful method for modifying the material's final properties. Derivatization can be performed on the monomer before polymerization or on the polymer itself.

For example, poly(4-vinyl-α-methylcinnamic acid) can be chemically modified after synthesis; it can be quantitatively converted into its methyl ester form by reacting it with diazomethane. acs.org This changes the chemical nature of the side chains, which can alter properties like solubility and reactivity.

The presence of the α-methyl group itself acts as a modification that influences material properties. In polyurethane acrylate systems, the α-methyl group was found to increase the rigidity and strength of the polymer chains. researchgate.net Homopolymers synthesized from cinnamic monomers have been shown to possess high heat resistance, comparable to some engineering plastics. researchgate.net

Furthermore, derivatization extends to grafting alpha-methylcinnamic acid onto other polymer backbones to create entirely new functionalities. For instance, it has been grafted onto lignin (B12514952), a complex natural polymer, to produce lignin-based amphiphilic surfactants. researchgate.net This modification introduces both hydrophobic (from the cinnamic acid) and hydrophilic groups, allowing the modified lignin to act as a surfactant. researchgate.net

Advanced Analytical and Computational Research Methodologies

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the study of molecular structures. By analyzing the interaction of electromagnetic radiation with alpha-methylcinnamic acid, researchers can elucidate its structural features with high precision.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of alpha-methylcinnamic acid by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

In ¹H NMR spectroscopy, the proton signals provide definitive information for structural confirmation. The carboxylic acid proton (-COOH) typically appears as a broad singlet far downfield. The protons on the phenyl group produce a complex multiplet in the aromatic region of the spectrum. The vinylic proton (=CH) and the methyl protons (-CH₃) appear as distinct signals, with their coupling providing information about their spatial relationship. For instance, a ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃) shows characteristic chemical shifts (δ) for the trans-isomer. rsc.orgchemicalbook.com

¹H NMR Spectral Data for alpha-Methylcinnamic Acid in CDCl₃

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Carboxylic Acid (-COOH) | ~12.30 | Broad Singlet | N/A |

| Vinylic Proton (=CH) | ~7.84 | Singlet (or Quartet) | J ≈ 1.5 |

| Aromatic Protons (C₆H₅) | 7.46 - 7.40 | Multiplet | N/A |

Data sourced from multiple references, specific values may vary based on experimental conditions. rsc.orgchemicalbook.com

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal, allowing for the confirmation of the total number of carbon atoms and their respective types (e.g., carbonyl, aromatic, vinylic, aliphatic).

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of the functional groups within alpha-methylcinnamic acid.

The IR spectrum of alpha-methylcinnamic acid is characterized by several key absorption bands that confirm its structure. nist.gov A very broad band in the region of 3300-2500 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. The sharp and intense absorption peak around 1700-1680 cm⁻¹ is assigned to the C=O (carbonyl) stretching of the conjugated carboxylic acid. The C=C stretching vibration of the α,β-unsaturated system appears around 1640-1625 cm⁻¹. Additional bands corresponding to C-H stretches of the aromatic ring and the methyl group, as well as C-H bending and aromatic ring vibrations, are also observed in the spectrum. nist.govdocbrown.info

Raman spectroscopy provides further insight into the molecule's vibrational modes, particularly for non-polar bonds. The C=C double bond and the symmetric vibrations of the benzene (B151609) ring often produce strong signals in the Raman spectrum, complementing the information obtained from IR spectroscopy. nih.govresearchgate.net

Key Vibrational Frequencies for alpha-Methylcinnamic Acid

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (broad) | IR |

| C-H Stretch (Aromatic) | 3100 - 3000 | IR, Raman |

| C=O Stretch (Carbonyl) | 1700 - 1680 | IR |

| C=C Stretch (Alkenyl) | 1640 - 1625 | IR, Raman |

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within alpha-methylcinnamic acid. The molecule contains a conjugated system, or chromophore, that includes the phenyl group, the carbon-carbon double bond, and the carbonyl group of the carboxylic acid. This extended π-system allows for the absorption of UV light, promoting electrons from a lower energy bonding or non-bonding molecular orbital to a higher energy anti-bonding orbital. libretexts.org

The primary electronic transition observed is a high-intensity π → π* transition, which involves the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. researchgate.net This transition is responsible for the strong absorption maximum (λmax) typically observed in the ultraviolet region. A lower intensity n → π* transition, involving the promotion of a non-bonding electron from one of the oxygen atoms to a π* anti-bonding orbital, may also be observed as a shoulder on the main absorption band. youtube.comshu.ac.uk The presence of the methyl group may cause a slight bathochromic shift (shift to longer wavelength) compared to unsubstituted cinnamic acid.

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula, and the elucidation of molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HR-MS) is employed to determine the exact mass of alpha-methylcinnamic acid with a very high degree of accuracy (typically to four or five decimal places). The molecular formula of alpha-methylcinnamic acid is C₁₀H₁₀O₂. Using the masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), and oxygen (¹⁶O), the monoisotopic mass can be calculated. HR-MS can experimentally verify this mass, which is crucial for confirming the elemental composition and distinguishing it from other potential isomers or compounds with the same nominal mass. nih.gov

Calculated and Observed Mass of alpha-Methylcinnamic Acid

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀O₂ |

| Nominal Mass | 162 Da |

The ability of HR-MS to provide an exact mass is a powerful tool for confirming the identity of the compound in complex mixtures or for verifying the outcome of a chemical synthesis.

Tandem Mass Spectrometry (MS/MS) is used to analyze the fragmentation pathways of the protonated or deprotonated molecular ion of alpha-methylcinnamic acid. In a typical electron ionization (EI) experiment, the molecular ion ([M]⁺˙) is formed and subsequently breaks down into smaller, characteristic fragment ions. Analyzing the pattern of these fragments provides a "fingerprint" that helps to confirm the structure of the molecule. nist.gov

The mass spectrum of alpha-methylcinnamic acid shows a prominent molecular ion peak at m/z 162. nist.gov Key fragmentation pathways include the loss of a hydrogen radical to form an ion at m/z 161, and the loss of the carboxyl group (-COOH) as a neutral radical (45 Da) to yield a major fragment ion at m/z 117. Further fragmentation of the m/z 117 ion can occur, often leading to the formation of the stable tropylium (B1234903) ion at m/z 91. chemicalbook.comnist.gov

Major Fragment Ions of alpha-Methylcinnamic Acid in EI-MS

| m/z | Proposed Fragment Identity | Neutral Loss |

|---|---|---|

| 162 | [M]⁺˙ (Molecular Ion) | N/A |

| 161 | [M-H]⁺ | H˙ |

| 117 | [M-COOH]⁺ | ˙COOH |

| 116 | [M-HCOOH]⁺˙ | HCOOH |

| 115 | [C₉H₇]⁺ | COOH + H or HCOOH + H |

| 91 | [C₇H₇]⁺ (Tropylium ion) | C₂H₂O from m/z 117 |

Data compiled from NIST Mass Spectrometry Data Center and other sources. chemicalbook.comnist.gov

By isolating a specific precursor ion (e.g., the molecular ion at m/z 162) and inducing its fragmentation, MS/MS experiments can establish clear parent-daughter ion relationships, providing robust evidence for the proposed fragmentation pathways and confirming the compound's structure.

Chromatographic and Electrophoretic Separation Techniques

Separation sciences play a critical role in the analysis of α-methylcinnamic acid, particularly in resolving it from related compounds and its geometric isomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of α-methylcinnamic acid and analyzing its presence in various mixtures. Reversed-phase HPLC (RP-HPLC) is the most common modality employed for this purpose, leveraging the compound's hydrophobicity.

The separation is typically achieved on a C18 or phenyl-based stationary phase, which provides effective resolution of cinnamic acid derivatives. nih.gov A gradient elution method is often preferred, utilizing a mobile phase consisting of an acidified aqueous solution (e.g., with formic or acetic acid) and an organic modifier like acetonitrile (B52724) or methanol. sielc.comoup.comcabidigitallibrary.org The acidic component of the mobile phase ensures that the carboxylic acid group of the molecule remains protonated, leading to better peak shape and retention. Detection is commonly performed using a UV detector, as the aromatic ring and conjugated double bond system of α-methylcinnamic acid exhibit strong absorbance, typically around 270-280 nm. creative-proteomics.com

This method is highly effective for separating the (E) and (Z) geometric isomers of cinnamic acid derivatives, which may co-exist in a sample, especially after exposure to UV light. oup.comtandfonline.comresearchgate.net The trans (E) isomer is generally more common and stable. creative-proteomics.com The precise control over mobile phase composition, flow rate, and column temperature allows for the optimization of separation, making HPLC a reliable tool for quality control and quantitative analysis. nih.gov

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Stationary Phase (Column) | Reversed-Phase C18 or Phenyl | Separates compounds based on hydrophobicity. Phenyl columns can offer alternative selectivity for aromatic compounds. |

| Mobile Phase | Acetonitrile/Methanol and Acidified Water (e.g., 0.1% Formic Acid) | The organic component controls retention time, while the acid suppresses ionization of the carboxyl group for better peak shape. |

| Elution Mode | Gradient | Allows for the effective separation of compounds with a range of polarities in a single run. |

| Detection | UV Absorbance (270-280 nm) | The conjugated system of the molecule allows for sensitive detection. |

| Column Temperature | Controlled (e.g., 30-50 °C) | Affects retention times and selectivity, requiring optimization for complex separations. nih.gov |

Capillary Electrophoresis (CE) offers a high-efficiency, high-resolution alternative to HPLC for the analysis of charged species like α-methylcinnamic acid. nih.govdiva-portal.org The technique separates ions based on their electrophoretic mobility in an electric field, which is influenced by the charge-to-size ratio of the molecule. diva-portal.org Due to its carboxylic acid functional group, α-methylcinnamic acid is negatively charged at neutral or basic pH, allowing for its analysis by Capillary Zone Electrophoresis (CZE), the simplest mode of CE. diva-portal.org

A significant advantage of CE is its exceptional resolving power, making it particularly suitable for separating structurally similar compounds, such as geometric isomers. mdpi.com The separation environment, consisting of a background electrolyte (BGE) within a narrow fused-silica capillary, can be finely tuned by adjusting pH, buffer concentration, and incorporating additives.

For neutral or closely related charged compounds, Micellar Electrokinetic Capillary Chromatography (MEKC) can be employed. nih.gov In MEKC, surfactants are added to the BGE above their critical micelle concentration, forming micelles that act as a pseudo-stationary phase, enabling separations based on differential partitioning. nih.gov This extends the applicability of CE to a broader range of cinnamic acid derivatives. nih.gov

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Capillary | Uncoated Fused-Silica (e.g., 50-75 µm i.d.) | Provides the channel for separation with a surface that generates electro-osmotic flow (EOF). |

| Background Electrolyte (BGE) | Phosphate or Borate buffer | Maintains pH and conductivity. The pH determines the charge state of the analyte. |

| Applied Voltage | 15-30 kV | The driving force for electrophoretic separation and EOF. |

| Separation Mode | Capillary Zone Electrophoresis (CZE) or Micellar Electrokinetic Chromatography (MEKC) | CZE separates based on charge-to-size ratio. MEKC adds a micellar phase to separate based on partitioning, useful for neutral and charged species. nih.gov |

| Detection | UV Absorbance (e.g., 200-280 nm) | Direct detection of the analyte as it passes the detector window. |

Computational and In Silico Modeling

Computational modeling provides powerful predictive tools to investigate the properties and potential biological activities of α-methylcinnamic acid without the need for extensive laboratory experimentation.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For α-methylcinnamic acid and its derivatives, docking studies are instrumental in predicting how these compounds might interact with the active site of a biological target, such as an enzyme or receptor.

These in silico studies have been applied to various cinnamic acid derivatives to explore their potential as inhibitors of enzymes implicated in a range of diseases. For instance, derivatives have been docked against targets involved in fungal infections, cancer, and neurodegenerative disorders. The process involves generating a 3D structure of the ligand (e.g., an α-methylcinnamic acid derivative) and docking it into the binding site of a protein target whose 3D structure is known. The simulation then calculates the binding affinity (often expressed as a binding energy score in kcal/mol) and predicts the binding pose, highlighting key interactions like hydrogen bonds and hydrophobic contacts. Such studies provide valuable insights into the potential mechanism of action and can guide the synthesis of more potent analogues.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net A QSAR model is a mathematical equation that relates one or more chemical descriptors of a molecule to its activity.

For cinnamic acid derivatives, QSAR studies have been conducted to correlate specific structural features with observed antimicrobial or anticancer activities. researchgate.netnih.gov The process involves:

Data Set Collection : Assembling a series of related compounds (like various substituted cinnamic acids) with experimentally measured biological activity.

Descriptor Calculation : Calculating various molecular descriptors for each compound. These can include electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP).

Model Development : Using statistical methods, such as multiple linear regression, to build a mathematical model that links the descriptors to the activity.

Validation : Rigorously testing the model's predictive power on an external set of compounds not used in the model's creation.

A validated QSAR model can then be used to predict the activity of new, unsynthesized α-methylcinnamic acid derivatives, thereby prioritizing synthetic efforts toward compounds with the highest predicted potency. nih.gov

In silico tools can predict the chemical reactivity and stability of α-methylcinnamic acid under various conditions. The structure of α-methylcinnamic acid, featuring an α,β-unsaturated carboxylic acid, contains several reactive sites, including the double bond, the carboxylic group, and the aromatic ring. mdpi.com

Computational models can predict susceptibility to reactions such as:

Isomerization : The energy difference between the (E) and (Z) isomers and the barrier to their interconversion, often photochemically induced, can be calculated. researchgate.net

Degradation Pathways : Software platforms can predict likely degradation products resulting from hydrolysis, oxidation, or photolysis. These tools use knowledge-based systems of known chemical reactions to forecast how a molecule will break down under stress conditions. brazilianjournals.com.br

Metabolic Fate : Predictive models can also suggest potential sites of metabolic transformation by key enzyme families like the cytochrome P450s.

These predictions are valuable in drug development and formulation science, helping to anticipate potential stability issues and identify degradants that may need to be monitored. Furthermore, computational methods can estimate fundamental physicochemical properties that influence stability, such as bond dissociation energies and reaction enthalpies. chemeo.com

Future Research Trajectories and Interdisciplinary Opportunities

Exploration of Novel Synthetic Pathways and Catalytic Systems

The development of efficient, sustainable, and selective synthetic methods for alpha-methylcinnamic acid is a primary focus of future research. While traditional methods like the Perkin reaction and Claisen condensation have been employed, contemporary research is exploring more advanced and environmentally benign alternatives. nih.govsciencemadness.org

A promising area is the use of microwave-assisted organic synthesis (MAOS), which has been shown to significantly reduce reaction times and improve yields. For instance, a Knoevenagel-Doebner condensation between succinic anhydride (B1165640) and substituted benzaldehydes using sodium hydroxide (B78521) as a catalyst under microwave irradiation has demonstrated high efficiency, achieving yields of up to 95%. theaic.orgresearchgate.net This approach highlights the potential for greener synthetic protocols by avoiding toxic solvents and simplifying workup procedures. theaic.org

Future research will likely focus on:

Novel Catalysts: The development of more sustainable and recyclable catalysts, including earth-abundant transition metals and organocatalysts, to replace noble metal catalysts like palladium which are sometimes used in reactions such as the Heck reaction. sciencemadness.orgnih.gov Boron-based reagents, such as boron tribromide, have also been used to facilitate the direct synthesis of cinnamic acids from aromatic aldehydes and aliphatic carboxylic acids, offering a one-pot alternative to multi-step processes. nih.govresearchgate.net

Enantioselective Synthesis: Given the importance of chirality in biological systems, the development of catalytic systems for the highly enantioselective synthesis of alpha-methylcinnamic acid derivatives is crucial. Recent advancements in asymmetric hydrogenation using chiral diphosphine ligands, such as oxa-Spiro diphosphines (O-SDP), have shown exceptional results, achieving over 99% enantiomeric excess (ee) for the hydrogenation of α-methylcinnamic acid. chinesechemsoc.orgchinesechemsoc.org

Flow Chemistry: The application of continuous flow technologies could offer better control over reaction parameters, leading to improved yields, safety, and scalability of alpha-methylcinnamic acid synthesis. nih.gov

| Synthetic Method | Key Features | Catalyst/Reagent Example | Reported Yield | Reference(s) |

| Knoevenagel-Doebner Condensation | Microwave-assisted, avoids toxic solvents, simple workup | Sodium hydroxide (NaOH) | Up to 95% | theaic.org |

| Direct Synthesis | One-pot reaction from aldehydes and carboxylic acids | Boron tribromide (BBr₃) | Up to 81% | nih.gov |

| Asymmetric Hydrogenation | Produces chiral compounds with high enantioselectivity | Rhodium complex with O-SDP ligand | >99% ee | chinesechemsoc.org |

Deeper Unraveling of Biological Mechanisms at the Molecular Level

While various biological activities of cinnamic acid derivatives have been reported, the precise molecular mechanisms of alpha-methylcinnamic acid are an area ripe for deeper investigation. nih.govtheaic.org Future studies are expected to move beyond phenotypic screening to elucidate specific molecular targets and pathways.

Key research avenues include:

Enzyme Inhibition: Identifying and characterizing specific enzymes that are inhibited by alpha-methylcinnamic acid and its derivatives. Computational docking studies have suggested that cinnamic acid derivatives can bind to the active sites of enzymes like Leishmania major Dihydrofolate reductase-thymidylate synthase (DHFR-TS), bacterial glucosyltransferase, and matrix metalloproteinase-9 (MMP-9). nih.govumsha.ac.irmui.ac.ir Future work should involve experimental validation of these interactions and kinetic studies to understand the mode of inhibition.

Signaling Pathway Modulation: Investigating how these compounds affect intracellular signaling cascades. For example, some cinnamic acid derivatives have been shown to inhibit pathways like Akt/NF-κB and MAPK signaling. nih.gov Research on 4-chloro-α-methylcinnamic acid has shown it can interfere with the cell wall integrity and antioxidant defense systems in fungi, suggesting a multi-pronged mechanism of action. nih.gov

Antifungal Chemosensitization: Exploring the ability of alpha-methylcinnamic acid derivatives to enhance the efficacy of existing antifungal drugs. Studies have demonstrated that compounds like 4-chloro-α-methylcinnamic acid can act as "intervention catalysts," overcoming the tolerance of fungal pathogens to commercial fungicides and lowering the minimum inhibitory concentrations (MICs) of drugs like caspofungin. nih.govnih.gov

Innovation in Materials Science for Advanced Applications

The structural backbone of alpha-methylcinnamic acid makes it an attractive building block for the synthesis of advanced polymers and materials with tailored properties. rsc.org The presence of the cinnamoyl group is particularly interesting as it is a photoresponsive unit. nih.gov

Future innovation in this area could focus on:

Photoreactive Polymers: Developing polymers incorporating alpha-methylcinnamic acid moieties for applications in photolithography, advanced microelectronics, and photocurable coatings. nih.gov The double bond of the cinnamoyl group can undergo photodimerization, allowing for the creation of cross-linked networks upon exposure to UV light.

Bio-based Polyesters and Polyamides: Utilizing alpha-methylcinnamic acid as a monomer for the creation of high-performance bioplastics. Cinnamic acid derivatives are being extensively explored for preparing polyesters with a wide range of applications, from industrial plastics to biomedical devices like drug delivery systems and shape-memory materials. rsc.org

Non-linear Optical (NLO) Materials: Investigating the potential of polymers derived from alpha-methylcinnamic acid for use in NLO materials, which are critical for technologies like optical communications and data storage. nih.gov

Integration of Systems Biology and Chemoinformatics Approaches

The convergence of computational biology and chemistry offers powerful tools to accelerate research on alpha-methylcinnamic acid. In silico methodologies are becoming indispensable for predicting biological activity, understanding structure-activity relationships, and designing novel derivatives with enhanced properties. nih.govbrazilianjournals.com.br

Future directions will likely involve:

Q & A

Q. Q1. What are the standard synthetic routes for alpha-methyl-cinnamic acid, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Alpha-methyl-cinnamic acid is typically synthesized via the Perkin reaction, involving condensation of benzaldehyde with acetic anhydride in the presence of a base catalyst (e.g., sodium acetate). Key parameters include:

- Temperature control : Maintain 170–180°C to avoid side reactions like decarboxylation .

- Catalyst selection : Sodium acetate enhances reaction efficiency, while HCl quenching stabilizes the product .

- Purification : Recrystallization from ethanol-water mixtures improves purity. Validate purity via melting point analysis and HPLC (retention time comparison with standards) .

Q. Q2. How can researchers characterize the structural integrity and purity of synthesized alpha-methyl-cinnamic acid?

Methodological Answer:

- Spectroscopic techniques : Use H NMR (e.g., aromatic proton signals at δ 7.3–7.5 ppm, α-methyl group at δ 2.1 ppm) and FT-IR (C=O stretch at ~1680 cm) .

- Mass spectrometry : Confirm molecular ion peak (M at m/z 162) and fragmentation patterns .

- Chromatography : HPLC with UV detection (λ = 254 nm) quantifies purity (>98% for pharmacological studies) .

Advanced Research: Pharmacological Activity and Data Contradictions

Q. Q3. How should researchers design in vitro and in vivo experiments to evaluate the anticancer potential of alpha-methyl-cinnamic acid derivatives?

Methodological Answer:

- In vitro assays :

- In vivo models : Xenograft mice treated with derivatives (50–100 mg/kg) to assess tumor volume reduction. Include controls for oxidative stress (e.g., SOD, CAT activity measurements) .

- Dose-response meta-analysis : Combine data from multiple studies to identify optimal dosage ranges .

Q. Q4. How can contradictory data on the antioxidant vs. pro-oxidant effects of cinnamic acid derivatives be resolved?

Methodological Answer:

- Context-dependent variables : Assess ROS levels under varying pH and cellular environments (e.g., cancer vs. normal cells) .

- Mechanistic studies : Use electron paramagnetic resonance (EPR) to detect free radical scavenging activity.

- Systematic reviews : Apply PRISMA guidelines to aggregate data from diverse models, highlighting confounding factors like solvent choice (DMSO may artifactually elevate ROS) .

Analytical and Bioanalytical Methodologies

Q. Q5. What are the best practices for quantifying alpha-methyl-cinnamic acid in biological matrices (e.g., plasma, tissue)?

Methodological Answer:

- Sample preparation : Liquid-liquid extraction (ethyl acetate) or solid-phase extraction (C18 columns) .

- Instrumentation :

- Validation : Include recovery rates (85–115%) and inter-day precision (<15% RSD) per ICH guidelines .

Data Integration and Reproducibility Challenges

Q. Q6. How can researchers address variability in pharmacokinetic data across observational studies?

Methodological Answer:

- Confounding variables : Adjust for covariates like diet (high polyphenol intake) and renal clearance rates using multivariate regression .

- Meta-regression : Stratify studies by population (e.g., age, comorbidities) and analytical methods to identify bias sources .

- Standardized reporting : Follow STROBE guidelines for exposure assessment and biomarker validation .

Q. Q7. What strategies ensure reproducibility in synthetic and pharmacological studies of alpha-methyl-cinnamic acid?

Methodological Answer:

- Detailed protocols : Specify reaction times, solvent grades, and equipment (e.g., NMR spectrometer frequency) .

- Open data : Share raw chromatographic data and statistical code via repositories like Zenodo.

- Interlaboratory validation : Collaborate with independent labs to verify bioactivity results .

Mechanistic and Structural Studies

Q. Q8. What experimental approaches elucidate the mechanism of action of alpha-methyl-cinnamic acid in cancer cells?

Methodological Answer:

- Transcriptomic profiling : RNA-seq to identify dysregulated pathways (e.g., apoptosis genes like BAX/BCL-2) .

- Molecular docking : Simulate interactions with targets (e.g., COX-2, NF-κB) using AutoDock Vina .

- Kinetic assays : Measure enzyme inhibition constants (K) for metabolic targets (e.g., tyrosine kinases) .

Tables: Key Data from Evidence

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.